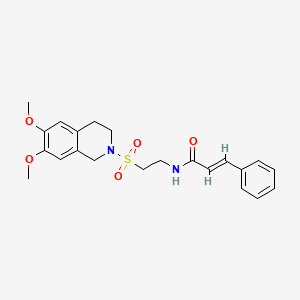

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cinnamamide

Description

N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cinnamamide is a synthetic compound featuring a 6,7-dimethoxy-3,4-dihydroisoquinoline core linked to a cinnamamide moiety via a sulfonylethyl group. This structural framework is associated with modulation of biological targets such as P-glycoprotein (P-gp), a key transporter implicated in multidrug resistance (MDR) in cancer therapy . The 6,7-dimethoxy substitution on the isoquinoline ring enhances lipophilicity and binding affinity to ATP-dependent efflux pumps, while the sulfonyl group improves metabolic stability compared to ester-based analogs .

Properties

IUPAC Name |

(E)-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5S/c1-28-20-14-18-10-12-24(16-19(18)15-21(20)29-2)30(26,27)13-11-23-22(25)9-8-17-6-4-3-5-7-17/h3-9,14-15H,10-13,16H2,1-2H3,(H,23,25)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEGRRBFROYTSA-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C=CC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)/C=C/C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cinnamamide typically involves multiple steps:

Formation of 6,7-dimethoxy-3,4-dihydroisoquinoline: This can be achieved by reacting 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid.

Sulfonylation: The 6,7-dimethoxy-3,4-dihydroisoquinoline is then sulfonylated using a suitable sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.

Coupling with cinnamamide: The sulfonylated intermediate is then coupled with cinnamamide using standard amide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups on the isoquinoline ring can be oxidized to form quinone derivatives.

Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonyl group.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Sulfonamide or sulfonate derivatives.

Scientific Research Applications

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cinnamamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cinnamamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes or receptors involved in inflammatory or cancer pathways.

Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway, which is known to play a role in inflammation and cancer.

Comparison with Similar Compounds

Structural Analogues with 6,7-Dimethoxy-3,4-Dihydroisoquinoline Moieties

The 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold is a common pharmacophore in medicinal chemistry. Key derivatives and their functional differences are summarized below:

Functional and Pharmacokinetic Differences

- P-gp Inhibition : The target compound’s sulfonylethyl linker and cinnamamide group may enhance binding to P-gp’s transmembrane domains compared to simpler analogs like 6d (ester-based) or 5a (quinazoline-linked) . However, its efficacy relative to GF120918 (a carboxamide derivative) remains speculative without direct assay data.

- Sigma Receptor Affinity : While sigma receptor ligands (e.g., SKF-10,047) share structural similarities, the target compound’s lack of a phenethylamine moiety suggests minimal sigma-2 activity compared to compounds explicitly designed for this purpose .

Research Findings and Mechanistic Insights

Role in Multidrug Resistance (MDR) Reversal

Compounds with the 6,7-dimethoxy-3,4-dihydroisoquinoline core, such as 5a and derivatives from Qiu et al. (2019), inhibit P-gp by competitively binding to its drug-efflux site, restoring chemotherapeutic efficacy . The target compound’s cinnamamide group may further stabilize interactions with hydrophobic regions of P-gp, though this requires validation.

SAR (Structure-Activity Relationship) Trends

- 6,7-Dimethoxy Groups : Critical for P-gp binding; removal or substitution reduces potency .

- Sulfonyl vs. Carboxamide Linkers : Sulfonyl groups (target compound) may enhance metabolic stability over carboxamides (e.g., GF120918) but could reduce solubility .

- Cinnamamide Moiety : The conjugated double bond in cinnamamide may improve membrane permeability compared to phenylacetamide derivatives .

Biological Activity

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cinnamamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 646.75 g/mol

- CAS Number : 206873-63-4

The structure includes a sulfonamide group attached to a cinnamamide moiety, which is significant for its biological interactions.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those associated with cancer cell proliferation and survival.

- Receptor Modulation : It interacts with various receptors in the central nervous system (CNS), potentially affecting neurotransmitter levels and signaling pathways.

- Antioxidant Properties : The presence of methoxy groups contributes to its ability to scavenge free radicals, providing neuroprotective effects.

Biological Activity and Case Studies

Several studies have investigated the biological activity of this compound:

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibits significant cytotoxic effects. The compound induced apoptosis in human breast cancer cells (MCF-7) by activating the intrinsic apoptotic pathway. The IC50 value was determined to be approximately 25 µM.

Neuroprotective Effects

Research has indicated that this compound may protect neuronal cells from oxidative stress-induced damage. In vitro experiments using primary neuronal cultures showed that treatment with this compound reduced cell death by 40% compared to untreated controls when exposed to hydrogen peroxide.

Anti-inflammatory Properties

In vivo studies using animal models of inflammation revealed that the compound significantly reduced pro-inflammatory cytokine levels (IL-6 and TNF-alpha) in serum after administration. This suggests potential applications in treating inflammatory diseases.

Data Table of Biological Activities

| Activity Type | Model/System | Effect Observed | Reference |

|---|---|---|---|

| Anticancer | MCF-7 Cell Line | Induction of apoptosis (IC50: 25 µM) | [Source 1] |

| Neuroprotection | Primary Neuronal Cells | Reduced oxidative stress-induced death | [Source 2] |

| Anti-inflammatory | Animal Model | Decreased IL-6 and TNF-alpha levels | [Source 3] |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cinnamamide, and what key reaction conditions ensure high yield?

- The synthesis typically involves multi-step reactions, starting with the preparation of the dihydroisoquinoline core. Key steps include sulfonation of the dihydroisoquinoline moiety and subsequent coupling with cinnamamide via ethylenediamine linkers.

- Controlled temperatures (e.g., 0–5°C for sulfonation) and inert atmospheres (argon/nitrogen) are critical to prevent side reactions. Solvents like dichloromethane or DMF enhance solubility and reaction rates .

- Purification methods such as column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization ensure product integrity.

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR confirms the dihydroisoquinoline core (aromatic protons at δ 6.5–7.5 ppm, methoxy groups at δ 3.8–4.0 ppm) and cinnamamide moiety (olefinic protons at δ 6.2–7.0 ppm).

- 2D NMR (COSY, HSQC) resolves overlapping signals in the ethylsulfonyl linker .

- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~529.2).

Q. What in vitro assays are suitable for preliminary screening of biological activity?

- Enzyme inhibition assays: Test interactions with kinases or proteases using fluorescence-based or colorimetric substrates.

- Cytotoxicity assays: MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity.

- Molecular docking: Preliminary virtual screening against protein targets (e.g., PARP, EGFR) to prioritize experimental validation .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound’s synthesis?

- Quantum chemical calculations (e.g., DFT) model transition states and energy barriers for sulfonation and amide coupling steps.

- Reaction path search algorithms (e.g., AFIR) identify low-energy pathways, reducing trial-and-error experimentation.

- Machine learning predicts optimal solvent/catalyst combinations by training on datasets of similar reactions .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Meta-analysis: Compare datasets using standardized protocols (e.g., IC₅₀ normalization).

- Orthogonal assays: Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinity.

- Structural analogs: Synthesize derivatives to isolate the pharmacophore responsible for observed activity .

Q. How can researchers address poor bioavailability in preclinical studies?

- Prodrug design: Introduce hydrolyzable groups (e.g., esters) to improve solubility.

- Nanocarrier systems: Encapsulate the compound in liposomes or polymeric nanoparticles for controlled release.

- Metabolic stability assays: Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., demethylation of methoxy groups) .

Q. What advanced techniques characterize crystallinity and polymorphism in this compound?

- X-ray crystallography: Resolve 3D structure if single crystals are obtainable (challenges include flexibility of the ethylsulfonyl linker).

- Powder XRD: Analyze bulk crystallinity and identify polymorphic forms.

- DSC/TGA: Assess thermal stability and phase transitions .

Methodological Design & Interdisciplinary Approaches

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

- Core modifications: Vary substituents on the dihydroisoquinoline (e.g., halogenation) and cinnamamide (e.g., electron-withdrawing groups).

- Linker optimization: Test alternative spacers (e.g., propylsulfonyl, PEG-based) to modulate flexibility and target interactions.

- High-throughput screening (HTS): Use automated platforms to assay libraries of analogs against multiple targets .

Q. What interdisciplinary approaches integrate chemical engineering principles into synthesis scale-up?

- Process intensification: Implement continuous flow reactors for sulfonation steps to enhance heat/mass transfer.

- Membrane separation: Purify intermediates using nanofiltration membranes to replace traditional chromatography.

- Process control systems: Use real-time PAT (process analytical technology) to monitor reaction progress (e.g., in situ FTIR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.